molecular formula C17H19BrN2O3 B4570972 1-(2-Bromophenyl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea

1-(2-Bromophenyl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea

Cat. No.: B4570972
M. Wt: 379.2 g/mol
InChI Key: DIPYMRVHOIPRTE-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea is a useful research compound. Its molecular formula is C17H19BrN2O3 and its molecular weight is 379.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-bromophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea is 378.05791 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Directed Lithiation and Substitution

Directed lithiation and substitution processes involving N-(2-bromophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea and related compounds are crucial for synthesizing substituted products with high yields. Such processes involve the lithiation of nitrogen and ortho positions to the directing group, facilitating the synthesis of diverse compounds through reactions with various electrophiles. This method is significant for developing new chemicals with potential applications in medicinal chemistry and materials science (Smith et al., 2013).

Corrosion Inhibition

Derivatives of N-(2-bromophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea, such as 1,3,5-triazinyl urea derivatives, have shown promise as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate a mixed mode of inhibition, effectively protecting metal surfaces from corrosion, which could have significant implications for industrial applications where metal preservation is critical (Mistry et al., 2011).

Crystal Structure and Aggregation Phenomena

The study of N,N'-diaryl urea derivatives, including those related to N-(2-bromophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea, provides insights into the aggregation behavior of certain chemical structures. These studies can lead to a deeper understanding of how molecular conformation influences material properties, potentially guiding the design of new materials with tailored optical or electronic characteristics (Ricks et al., 2004).

Nonlinear Optical Properties

Research into π-electron conjugated phosphonates and phosphonic bis(diethylamides), including structures analogous to N-(2-bromophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea, has unveiled materials with significant second harmonic generation (SHG) activities. These findings have implications for the development of novel nonlinear optical materials, which are crucial for applications in laser technology, optical switching, and telecommunications (Ogawa et al., 1998).

Synthesis of Ureas from Carboxylic Acids

The synthesis of ureas, including N-(2-bromophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea, from carboxylic acids through the Lossen rearrangement has been explored. This method offers a straightforward approach to producing ureas, which are valuable in various chemical syntheses and have potential applications in pharmaceuticals and agrochemicals (Thalluri et al., 2014).

Properties

IUPAC Name

1-(2-bromophenyl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3/c1-11(13-10-12(22-2)8-9-16(13)23-3)19-17(21)20-15-7-5-4-6-14(15)18/h4-11H,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPYMRVHOIPRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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